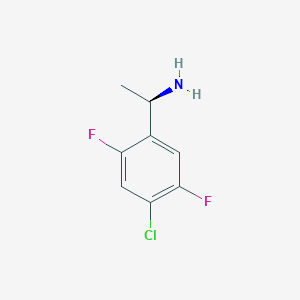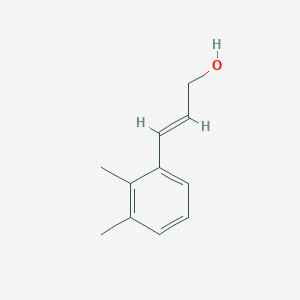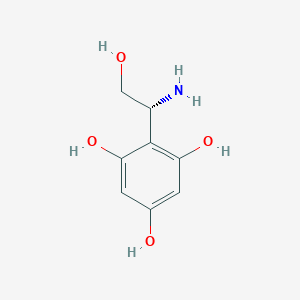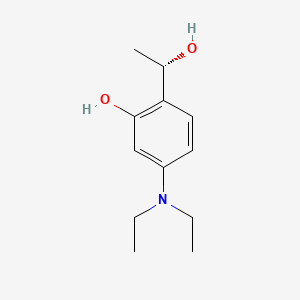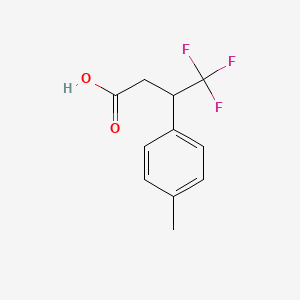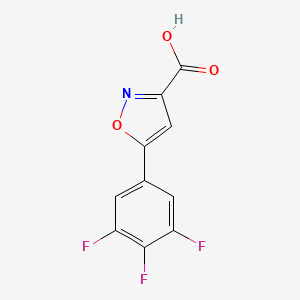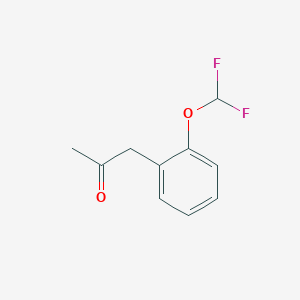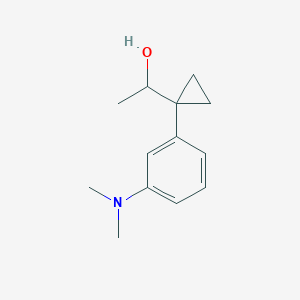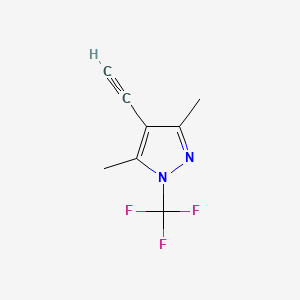
4-ethynyl-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethynyl-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is a compound with a unique structure that has garnered interest in various fields such as drug discovery, materials science, and organic synthesis. Its distinct chemical properties make it a valuable subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, either batch or continuous flow reactors are used to carry out the synthesis.
Automation and Monitoring: Advanced automation and monitoring systems are employed to maintain optimal reaction conditions and ensure consistent product quality.
化学反応の分析
Types of Reactions
4-ethynyl-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-ethynyl-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-ethynyl-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can influence various biochemical pathways, resulting in the observed effects.
類似化合物との比較
Similar Compounds
3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole: Lacks the ethynyl group, resulting in different chemical properties.
4-ethynyl-3,5-dimethyl-1H-pyrazole: Lacks the trifluoromethyl group, leading to variations in reactivity and applications.
Uniqueness
4-ethynyl-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both the ethynyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C8H7F3N2 |
|---|---|
分子量 |
188.15 g/mol |
IUPAC名 |
4-ethynyl-3,5-dimethyl-1-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C8H7F3N2/c1-4-7-5(2)12-13(6(7)3)8(9,10)11/h1H,2-3H3 |
InChIキー |
JQAFDDHXJZMMMB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C(F)(F)F)C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


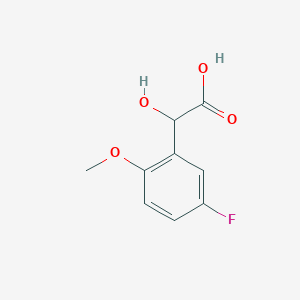
![Methyl 3-[4-(dimethylamino)phenyl]-2-hydroxypropanoate](/img/structure/B13608920.png)
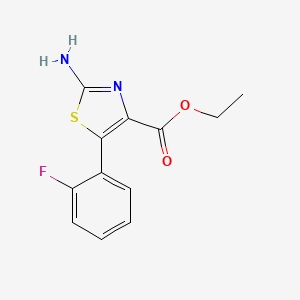
![4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol](/img/structure/B13608932.png)
